molecular formula C20H22FN3O3 B279225 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

Cat. No. B279225
M. Wt: 371.4 g/mol
InChI Key: QEEPXSHOUBCRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide, also known as MZ1, is a small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in protein folding and stabilization. Hsp90 is overexpressed in many cancer cells and is essential for the stability of many oncogenic proteins. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide binds to the ATP-binding site of Hsp90 and disrupts its function, leading to the degradation of these oncogenic proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and disrupting the function of Hsp90. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has also been shown to have anti-angiogenic effects, which can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide is its specificity for Hsp90, which makes it an attractive therapeutic agent for cancer treatment. However, 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide.

Future Directions

There are many future directions for the research and development of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide. One direction is to optimize the synthesis method and improve the yield and purity of the final product. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide in animal models and human clinical trials. Furthermore, the combination of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide may improve patient selection and personalize cancer treatment.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 2-fluoro-N-(2-aminophenyl)benzamide and N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)isobutyric acid. These two compounds are coupled using an appropriate coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), to form the desired product. The final product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide acts by targeting the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide induces the degradation of these oncogenic proteins, leading to apoptosis of cancer cells.

properties

Product Name

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C20H22FN3O3/c21-17-7-3-1-5-15(17)20(26)23-18-8-4-2-6-16(18)19(25)22-9-10-24-11-13-27-14-12-24/h1-8H,9-14H2,(H,22,25)(H,23,26)

InChI Key

QEEPXSHOUBCRGQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.